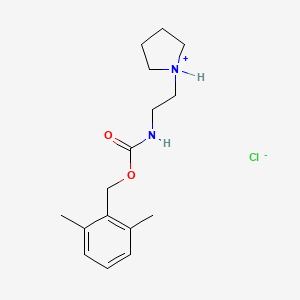

2,6-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride

Descripción

2,6-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride is a synthetic carbamate derivative featuring a 2,6-dimethylbenzyl group linked via a carbamate bridge to a 2-pyrrolidinylethylamine moiety, with a hydrochloride counterion enhancing solubility. Carbamates are prized for their metabolic stability compared to esters, balancing hydrolytic resistance with controlled biodegradability .

Propiedades

Número CAS |

100836-75-7 |

|---|---|

Fórmula molecular |

C16H25ClN2O2 |

Peso molecular |

312.83 g/mol |

Nombre IUPAC |

(2,6-dimethylphenyl)methyl N-(2-pyrrolidin-1-ium-1-ylethyl)carbamate;chloride |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-13-6-5-7-14(2)15(13)12-20-16(19)17-8-11-18-9-3-4-10-18;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H |

Clave InChI |

WPJMLKQEFRMDGM-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=CC=C1)C)COC(=O)NCC[NH+]2CCCC2.[Cl-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride typically involves the reaction of 2,6-dimethylbenzyl chloride with N-(2-pyrrolidinylethyl)amine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the carbamate group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

Oxidation: The major products are typically carboxylic acids or ketones.

Reduction: The major products are usually alcohols or amines.

Substitution: The products depend on the nucleophile used but can include various substituted carbamates or amines.

Aplicaciones Científicas De Investigación

2,6-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2,6-Dimethylbenzyl N-(2-pyrrolidinylethyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors in the nervous system, modulating their function and leading to various physiological effects.

Comparación Con Compuestos Similares

Benzyl Substituent Modifications

- 2,6-Difluorobenzylamine (): Replacing methyl groups with fluorine alters electronic properties. This substitution impacts solubility and bioavailability .

- Xylometazoline Hydrochloride (): Shares the 2,6-dimethylbenzyl group but attaches it to an imidazoline ring. The imidazoline moiety confers alpha-adrenergic agonist activity (nasal decongestant), whereas the carbamate-pyrrolidine linkage in the target compound suggests divergent pharmacological targets, possibly CNS-related .

Carbamate vs. Amide/Amine Derivatives

- tert-Butyl Carbamates (): Boc-protected amines (e.g., tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate) are common intermediates.

- 2-Chloro-N-(2,6-dichlorophenyl)ethanamine (): An amide with trans N–H/C=O conformation. Carbamates lack amide resonance stabilization, making them less prone to enzymatic degradation than esters but more reactive than amides .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

The hydrochloride salt of the target compound enhances aqueous solubility, critical for oral or injectable formulations. Comparatively, Xylometazoline hydrochloride (MW 280.8) leverages high solubility for rapid nasal absorption, while tert-butyl carbamates (e.g., PBSQ8140-01 in ) exhibit lower solubility due to hydrophobic Boc groups .

Metabolic Stability

Carbamates resist esterase-mediated hydrolysis better than esters but are more labile than amides. For example, 2,6-Difluorobenzylamine (), a primary amine, may undergo rapid oxidative metabolism, whereas the target compound’s carbamate could prolong half-life .

Data Table: Key Comparative Properties

Research Findings and Limitations

- Functional Differences: Pyrrolidine’s cyclic amine may improve blood-brain barrier penetration vs. linear amines (e.g., 2-(ethylmethylamino)acetamide in ) .

- Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs, necessitating further in vitro/in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.